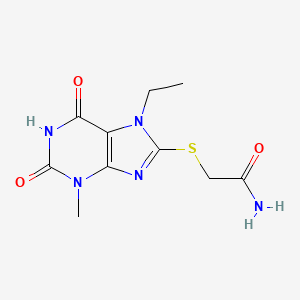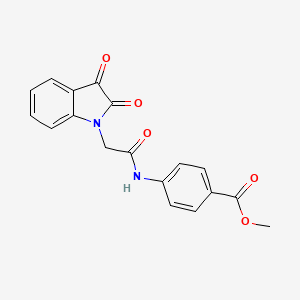
Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate” is a chemical compound. It is related to the class of compounds known as isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, was synthesized by means of the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, under Krapcho reaction conditions .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione derivatives, such as “Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate”, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promising results in the development of therapeutic agents .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure allows them to interact with specific biological targets, making them effective in controlling unwanted plant growth .
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 give these compounds unique color properties, making them useful in the production of colorants and dyes .
Polymer Additives
N-isoindoline-1,3-dione derivatives have been used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors .
Organic Synthesis
These compounds have been used in organic synthesis due to their diverse chemical reactivity . They can undergo a variety of chemical reactions, making them useful in the synthesis of complex organic molecules .
Photochromic Materials
N-isoindoline-1,3-dione derivatives have been used in the development of photochromic materials . These materials change color in response to light, making them useful in a variety of applications, such as smart windows and eyewear .
Antiviral Agents
Indole derivatives, which include “Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate”, have shown potential as antiviral agents . They have been found to inhibit the replication of various viruses, making them promising candidates for the development of new antiviral drugs .
Anti-inflammatory Agents
Indole derivatives have also been found to possess anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases .
Future Directions
The future directions of research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. This could include exploring its potential anticonvulsant and antidepressant effects , as well as its potential use in the synthesis of other compounds .
Mechanism of Action
Target of Action
Biochemical Pathways
As a compound with potential in drug discovery and medicinal chemistry
Result of Action
Given its potential applications in scientific research, it is likely that the compound has significant effects at the molecular and cellular levels, but specific details are currently lacking.
properties
IUPAC Name |
methyl 4-[[2-(2,3-dioxoindol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-25-18(24)11-6-8-12(9-7-11)19-15(21)10-20-14-5-3-2-4-13(14)16(22)17(20)23/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJOUNGVJZEQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


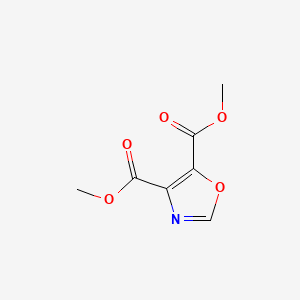
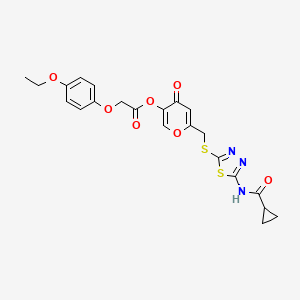
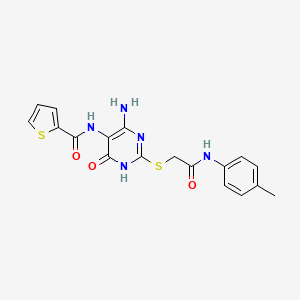


![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)
![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)

